molecular formula C20H25NO4 B251500 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Numéro de catalogue B251500
Poids moléculaire: 343.4 g/mol
Clé InChI: NFJKZBDELJEFNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, commonly known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has shown promising results in preclinical studies.

Mécanisme D'action

BDA-410 is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and modulates their activity. BDA-410 has a higher binding affinity for ER-beta than ER-alpha, which may contribute to its therapeutic effects. BDA-410 has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation by modulating the activity of enzymes involved in amyloid-beta production and clearance.
Biochemical and Physiological Effects
BDA-410 has been shown to have various biochemical and physiological effects in preclinical studies. In breast cancer cells, BDA-410 has been shown to induce cell cycle arrest and apoptosis by modulating the activity of various signaling pathways. In osteoporosis, BDA-410 has been shown to increase bone mineral density by promoting osteoblast differentiation and inhibiting osteoclast activity. In Alzheimer's disease, BDA-410 has been shown to reduce amyloid-beta plaque formation and improve cognitive function by modulating the activity of enzymes involved in amyloid-beta production and clearance.

Avantages Et Limitations Des Expériences En Laboratoire

BDA-410 has several advantages as a research tool, including its high binding affinity for ER-beta, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to using BDA-410 in lab experiments. For example, BDA-410 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BDA-410 may have off-target effects that could complicate data interpretation.

Orientations Futures

There are several future directions for research on BDA-410. One area of interest is the potential therapeutic applications of BDA-410 in breast cancer, osteoporosis, and Alzheimer's disease. Clinical trials will be needed to determine the safety and efficacy of BDA-410 in humans. Another area of interest is the development of new 2-(4-sec-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide that have improved selectivity and potency for ER-beta. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of BDA-410 on various signaling pathways and cellular processes.

Méthodes De Synthèse

The synthesis of BDA-410 involves the reaction of 2,4-dimethoxyphenylacetic acid with sec-butylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4-hydroxyphenol in the presence of sodium hydride to yield BDA-410. The purity and yield of the compound can be improved by using column chromatography and recrystallization techniques.

Applications De Recherche Scientifique

BDA-410 has been studied for its potential therapeutic applications in various diseases, including breast cancer, osteoporosis, and Alzheimer's disease. In preclinical studies, BDA-410 has shown promising results in inhibiting the growth of breast cancer cells and reducing bone loss in an animal model of osteoporosis. BDA-410 has also been shown to improve cognitive function and reduce amyloid-beta plaque formation in a mouse model of Alzheimer's disease.

Propriétés

Formule moléculaire

C20H25NO4

Poids moléculaire

343.4 g/mol

Nom IUPAC

2-(4-butan-2-ylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H25NO4/c1-5-14(2)15-6-8-16(9-7-15)25-13-20(22)21-18-11-10-17(23-3)12-19(18)24-4/h6-12,14H,5,13H2,1-4H3,(H,21,22)

Clé InChI

NFJKZBDELJEFNL-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

SMILES canonique

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.